Tetradecyloxyacetic acid

Description

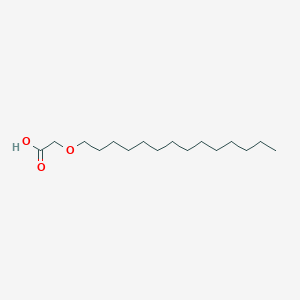

Tetradecyloxyacetic acid (C₁₆H₃₂O₃), a hypothetical compound with a 14-carbon alkyl chain linked via an ether (-O-) group to an acetic acid moiety, is structurally analogous to alkyl-substituted acetic acid derivatives. While direct data on this specific compound are absent in the provided evidence, insights can be drawn from structurally related compounds, such as 2-(Tetradecylthio)acetic acid (C₁₆H₃₂O₂S, CAS 2921-20-2), which substitutes oxygen with sulfur in the alkyl linkage . Such analogs are pivotal in biochemical and industrial research due to their surfactant-like properties and metabolic interactions.

Properties

CAS No. |

14711-84-3 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

2-tetradecoxyacetic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |

InChI Key |

ICMQOKJBHBJAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecyloxyacetic acid typically involves the etherification of tetradecanol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

Etherification Reaction: Tetradecanol reacts with chloroacetic acid in the presence of sodium hydroxide to form this compound.

Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the etherification reaction.

Continuous Processing: Continuous processing techniques are employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

TDA inhibits mitochondrial β-oxidation of fatty acids, contrasting with sulfur-substituted analogues like tetradecylthioacetic acid (TTA), which stimulate this pathway. This inhibition leads to:

-

Accumulation of hepatic triacylglycerols (fatty liver) due to reduced fatty acid catabolism .

-

Suppressed peroxisomal acyl-CoA oxidase activity , though less pronounced compared to thia analogues .

Key Data:

| Parameter | TDA Effect | TTA Effect |

|---|---|---|

| Mitochondrial Oxidation | Inhibition | Stimulation |

| Peroxisomal Activity | Moderate increase | Significant increase |

| Serum Triacylglycerol | Decreased | Decreased |

Metabolic Interactions

TDA modulates lipid metabolism through structural interference with enzymatic processes:

-

Reduction in serum cholesterol and triacylglycerol levels in rodent models, mimicking hypolipidemic agents .

-

Competitive inhibition of carnitine palmitoyltransferase I (CPT-I), a rate-limiting enzyme in mitochondrial β-oxidation .

Comparative Reactivity with Structural Analogues

Substitution of oxygen (TDA) vs. sulfur (TTA) alters lipophilicity and biological activity:

| Compound | Lipophilicity | Mitochondrial Effect | Hepatic Outcome |

|---|---|---|---|

| Tetradecyloxyacetic acid | Lower | Inhibition | Fatty liver |

| Tetradecylthioacetic acid | Higher | Stimulation | Reduced hepatic lipids |

Source: Comparative studies in rats

Biological Degradation

TDA undergoes Δ9-desaturation in vivo, forming a mono-unsaturated derivative (TDA:1n-8), detectable in plasma during pharmacokinetic studies . This metabolite retains partial bioactivity but with reduced lipid-modulating effects compared to the parent compound .

Scientific Research Applications

Tetradecyloxyacetic acid has found applications in several scientific research areas:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to investigate its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.

Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of tetradecyloxyacetic acid involves its interaction with cellular pathways and molecular targets:

Molecular Targets: It targets peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.

Pathways Involved: Activation of PPAR-alpha leads to increased fatty acid oxidation and improved lipid metabolism.

Biological Effects: These interactions result in reduced inflammation, enhanced mitochondrial function, and improved metabolic health.

Comparison with Similar Compounds

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., C14 in Tetradecylthioacetic acid) enhance lipophilicity, influencing bioavailability and metabolic pathways .

- Functional Group Differences : Thioether groups (as in Tetradecylthioacetic acid) may increase reactivity compared to ether-linked analogs, affecting toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.